

Boc-NH-PEG8-CH₂CH₂COOH structure and chemical formula

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Compound of Interest

Compound Name: Boc-NH-PEG8-CH₂CH₂COOH

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In-Depth Technical Guide: Boc-NH-PEG8-CH₂CH₂COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and common applications of **Boc-NH-PEG8-CH₂CH₂COOH**, a heterobifunctional PROTAC linker. This guide is intended for professionals in the fields of chemical biology, drug discovery, and materials science.

Core Compound Overview

Boc-NH-PEG8-CH₂CH₂COOH is a versatile PEG-based linker molecule widely utilized in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs).^[1] Its structure features a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc) protected primary amine, connected by an eight-unit polyethylene glycol (PEG) spacer. The hydrophilic PEG chain enhances the aqueous solubility of molecules to which it is conjugated.^[2]

The carboxylic acid group can be readily activated to form a stable amide bond with primary or secondary amines on a target molecule. The Boc protecting group is stable under a variety of conditions but can be efficiently removed under mild acidic conditions to reveal a primary amine, which is then available for subsequent conjugation reactions.

Chemical Structure and Properties

The chemical structure of **Boc-NH-PEG8-CH₂CH₂COOH** is as follows:

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Caption: 2D chemical structure of **Boc-NH-PEG8-CH₂CH₂COOH**.

Quantitative Data Summary

The key quantitative data for **Boc-NH-PEG8-CH₂CH₂COOH** are summarized in the table below for easy reference and comparison.

Property	Value	References
Chemical Formula	C24H47NO12	[3]
Molecular Weight	541.64 g/mol	[3]
CAS Number	1334169-93-5	[4]
Appearance	Colorless to pale yellow viscous liquid	[2]
Purity	Typically >95%	[3]
Solubility	Soluble in water and most organic solvents	
Storage Conditions	Short-term (days to weeks) at 0-4 °C; Long-term (months to years) at -20 °C	[3]

Experimental Protocols

The following sections provide detailed methodologies for the two primary reactions involving **Boc-NH-PEG8-CH2CH2COOH**: amide bond formation via the carboxylic acid and deprotection of the Boc group to expose the amine.

Protocol for Amide Coupling

This protocol describes the general procedure for coupling the carboxylic acid of **Boc-NH-PEG8-CH2CH2COOH** to a primary or secondary amine-containing molecule using common coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).

Materials:

- **Boc-NH-PEG8-CH2CH2COOH**
- Amine-containing molecule of interest

- EDC or HATU
- N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
- Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
- Standard laboratory glassware and stirring equipment
- Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

- In a clean, dry round-bottom flask, dissolve **Boc-NH-PEG8-CH₂CH₂COOH** (1.0 equivalent) in anhydrous DMF or DCM.
- Add the amine-containing molecule (1.0-1.2 equivalents) to the solution.
- Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.
- In a separate vial, dissolve EDC (1.5 equivalents) or HATU (1.5 equivalents) in a small amount of anhydrous DMF or DCM.
- Slowly add the coupling reagent solution to the reaction mixture at 0 °C (ice bath).
- Allow the reaction to warm to room temperature and stir for 4-24 hours.
- Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired amide conjugate.

Protocol for Boc Deprotection

This protocol outlines the standard procedure for the removal of the Boc protecting group under mild acidic conditions to yield the free primary amine.

Materials:

- Boc-protected conjugate from the previous step
- Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Standard laboratory glassware

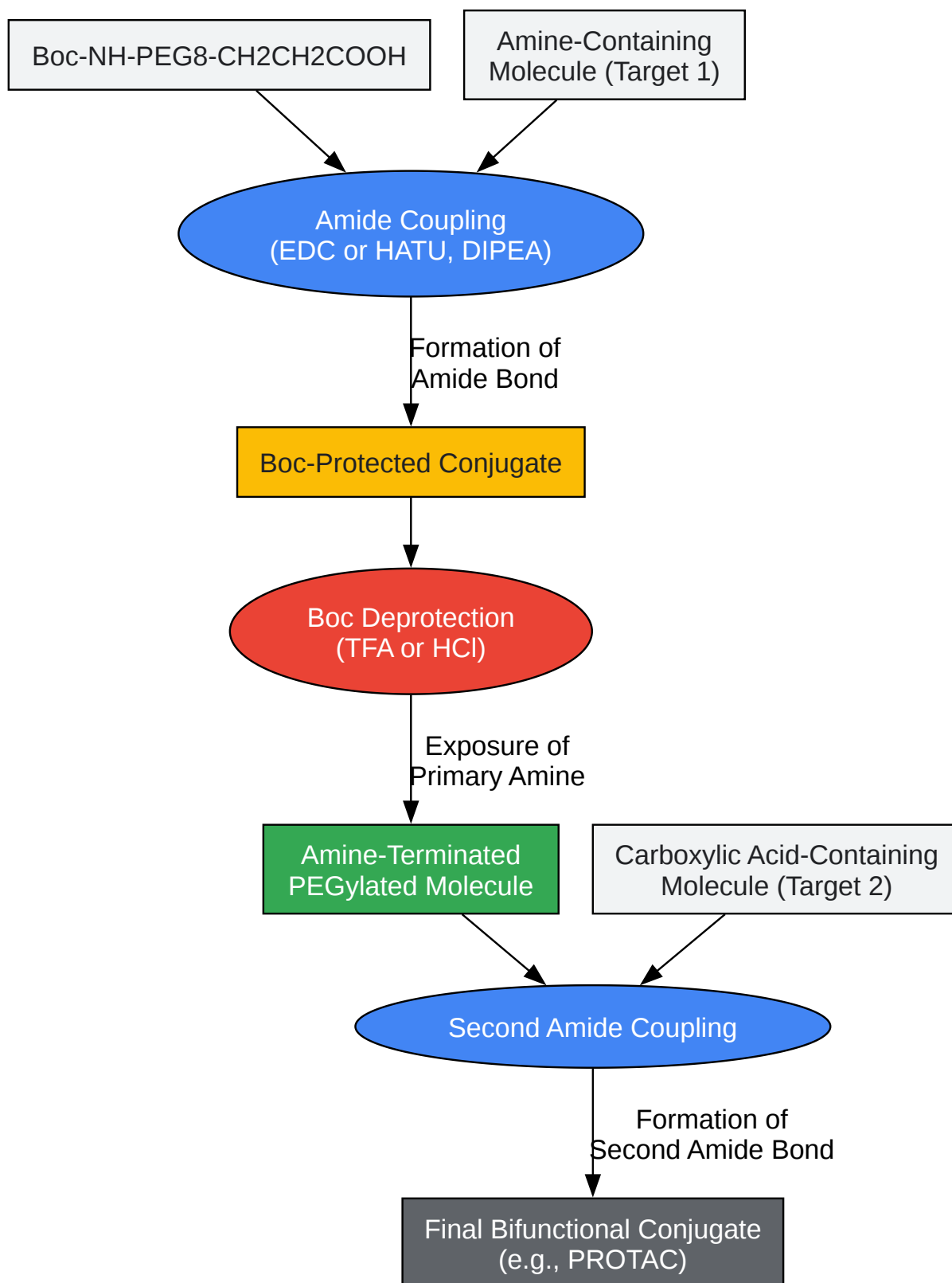
Procedure:

- Dissolve the Boc-protected conjugate in anhydrous DCM.
- Add an excess of TFA (typically 20-50% v/v in DCM) or 4M HCl in 1,4-dioxane to the solution at room temperature.
- Stir the reaction mixture for 30 minutes to 2 hours.
- Monitor the deprotection by TLC or LC-MS.
- Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
- For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully neutralize any remaining acid by washing with a saturated aqueous solution of sodium bicarbonate.

- Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Visualization of Experimental Workflow

The following diagram illustrates the sequential use of **Boc-NH-PEG8-CH₂CH₂COOH** in a typical bioconjugation workflow.



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Caption: Workflow for the synthesis of a bifunctional conjugate using **Boc-NH-PEG8-CH₂CH₂COOH**.

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